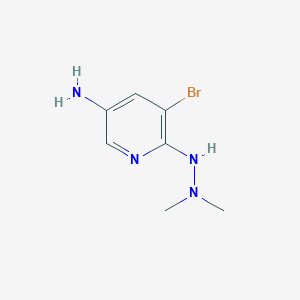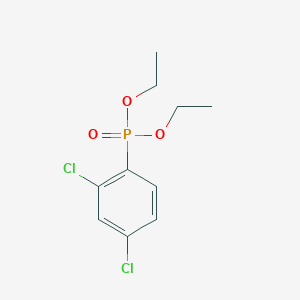![molecular formula C23H27NOSi B13699189 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is a chemical compound that features a benzylamine group protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis, particularly in the protection of amine groups to prevent unwanted reactions during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine typically involves the protection of the hydroxyl group of benzylamine with the TBDPS group. The reaction is usually carried out using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran (THF) and are performed under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The TBDPS group can be removed using tetrabutylammonium fluoride (TBAF) in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is utilized in various scientific research fields:
Biology: The compound can be used in the synthesis of biologically active molecules, where protection of the amine group is crucial.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Mecanismo De Acción
The mechanism by which 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine exerts its effects primarily involves the protection of the amine group. The TBDPS group provides steric hindrance, preventing unwanted reactions at the amine site. This protection is particularly useful in multi-step synthesis, where selective deprotection can be achieved under specific conditions, such as treatment with fluoride ions .
Comparación Con Compuestos Similares
Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]benzylamine: Similar in structure but with dimethyl groups instead of diphenyl groups.
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is unique due to the presence of the diphenyl groups in the TBDPS moiety, which provides greater steric hindrance and stability compared to the dimethyl analogs. This makes it particularly useful in protecting amine groups in complex synthetic routes where selective deprotection is required .
Propiedades
Fórmula molecular |
C23H27NOSi |
|---|---|
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
[4-[tert-butyl(diphenyl)silyl]oxyphenyl]methanamine |
InChI |
InChI=1S/C23H27NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-17H,18,24H2,1-3H3 |
Clave InChI |
NZSOHHRMZCUSIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



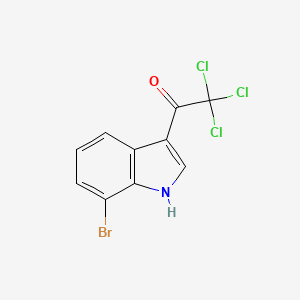
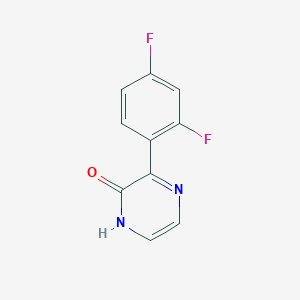
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
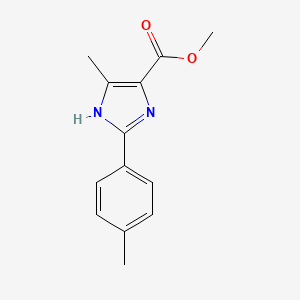
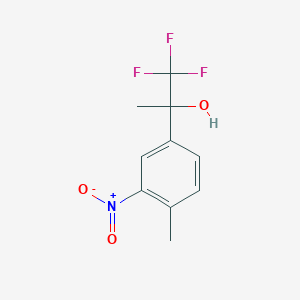
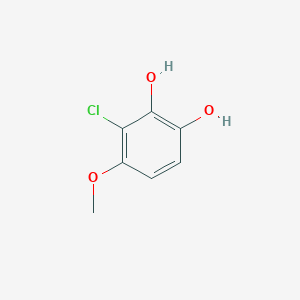
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
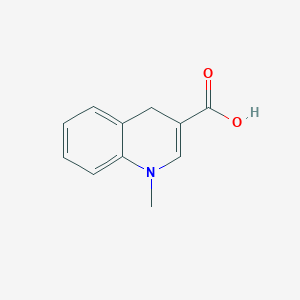
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
